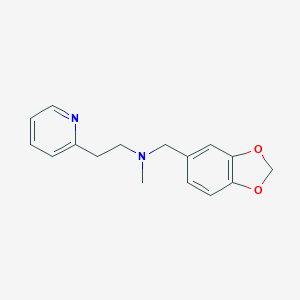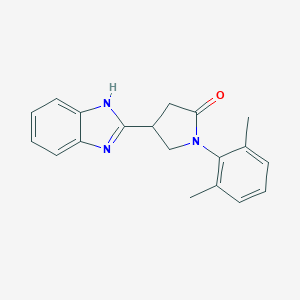![molecular formula C19H22N2O2 B368104 {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 871562-05-9](/img/structure/B368104.png)
{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. It appears to have a propyl group attached to the benzimidazole, and a 2,5-dimethylphenoxy group attached to the propyl group .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex, with a benzimidazole core and various functional groups attached to it . The presence of the benzimidazole group suggests that the compound may have interesting chemical and biological properties .Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of this compound, also known as [1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol, are the 5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep .
Mode of Action
This compound interacts with its targets by binding to the 5-HT1A and 5-HT7 receptors, showing high affinity for these receptors . It acts as an agonist, activating these receptors and triggering a series of biochemical reactions . Moreover, it has been shown to preferentially activate ß-arrestin signaling after binding to the 5-HT1A receptor .
Biochemical Pathways
The activation of 5-HT1A and 5-HT7 receptors by this compound affects several biochemical pathwaysThey also play a role in various pathological states such as depression and anxiety .
Pharmacokinetics
Modifications such as pegylation and glycosylation have been used to improve the pharmacokinetic properties of similar compounds . These modifications can enhance the compound’s stability, increase its half-life, and improve its bioavailability .
Result of Action
The activation of 5-HT1A and 5-HT7 receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have anxiolytic-like activity, which is thought to be due to its activation of 5-HT1A receptors . This suggests that the compound could potentially be used in the treatment of anxiety disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and humidity can affect the stability of many compounds . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can influence the compound’s action and efficacy .
Propriétés
IUPAC Name |
[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-9-15(2)18(12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQRSTMNBCSWKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(3-methylphenoxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B368068.png)
![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)
![3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368078.png)

![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)
![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)
![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)

![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)